p-Dianisal-3,3'-dichlorobenzidine
Description
Structural and Chemical Significance within the Benzidine-Derived Schiff Base Class
Schiff bases are a significant class of compounds characterized by the presence of an azomethine or imine group (-C=N-). nih.gov Those derived from benzidine (B372746) and its analogues are of particular interest due to their rigid, planar structures and extensive electronic conjugation.
The structural framework of p-Dianisal-3,3'-dichlorobenzidine is built upon the 3,3'-dichlorobenzidine (B165656) moiety. This core unit provides a biphenyl (B1667301) backbone with chloro-substituents that can influence the molecule's solubility, reactivity, and crystal packing. The two imine linkages connect this central unit to two p-anisaldehyde-derived groups.
The key features contributing to its significance are:
Conjugated System : The linkage of aromatic rings through the imine bonds creates a large, delocalized π-electron system. This structure is associated with specific optical and electronic properties, such as the potential for fluorescence and non-linear optical behavior. researchgate.net
Chelating Ability : The nitrogen atoms of the imine groups can act as donor sites, allowing the molecule to coordinate with metal ions. Benzidine-derived Schiff bases are known to form stable complexes with various metals, making them valuable as ligands in coordination chemistry or as chemosensors for detecting specific metal ions. researchgate.netnih.gov
Synthetic Versatility : The synthesis of Schiff bases is generally straightforward, often involving the direct condensation of an amine and a carbonyl compound. nih.gov Aromatic aldehydes, like p-anisaldehyde, are often favored in these syntheses because they yield stable and highly conjugated products. researchgate.net This ease of synthesis allows for the systematic modification of the structure to fine-tune its properties for specific applications.
The properties of the precursor molecules, 3,3'-dichlorobenzidine and p-anisaldehyde, are fundamental to the characteristics of the final Schiff base.
Table 1: Physicochemical Properties of 3,3'-Dichlorobenzidine
| Property | Value |
|---|---|
| IUPAC Name | 3,3′-Dichloro[1,1′-biphenyl]-4,4′-diamine wikipedia.org |
| CAS Number | 91-94-1 wikipedia.org |
| Molecular Formula | C₁₂H₁₀Cl₂N₂ wikipedia.org |
| Molecular Weight | 253.13 g/mol |
| Appearance | Pale yellow or gray to purple crystalline solid wikipedia.orgosha.gov |
Table 2: Physicochemical Properties of p-Anisaldehyde
| Property | Value |
|---|---|
| IUPAC Name | 4-Methoxybenzaldehyde |
| CAS Number | 123-11-5 |
| Molecular Formula | C₈H₈O₂ |
| Molecular Weight | 136.15 g/mol |
| Appearance | Colorless to yellowish liquid |
Historical Context of Related Iminobenzidine Derivatives in Academic Inquiry
The study of imines, or Schiff bases, dates back to their initial description by Hugo Schiff in 1864. nih.gov However, the specific historical context for this compound is more directly tied to the history of its precursor, 3,3'-dichlorobenzidine.
3,3'-Dichlorobenzidine is a synthetic organic compound that gained industrial importance as a key intermediate in the manufacture of pigments. who.int It is prepared in a two-step process starting from 2-nitrochlorobenzene, which is reduced to form 2,2'-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine rearrangement to yield 3,3'-dichlorobenzidine. cdc.govgoogle.com
Historically, 3,3'-dichlorobenzidine was widely used to produce a range of diarylide yellow and orange pigments. wikipedia.org These pigments found applications in printing inks, textiles, plastics, and even crayons. epa.govnih.gov The use of 3,3'-dichlorobenzidine in dye manufacturing largely ceased due to concerns over its carcinogenicity, as it is structurally similar to benzidine, a known carcinogen. wikipedia.orgepa.gov However, its use in pigment production continued for a longer period. nih.gov The extensive industrial use and subsequent environmental and toxicological studies of 3,3'-dichlorobenzidine have created a substantial body of research on this benzidine derivative. cdc.govcanada.cacdc.gov
Scope and Research Context of this compound Studies
While specific academic studies focusing exclusively on this compound are not widespread in publicly available literature, the research context for this compound can be inferred from the known applications and investigations of structurally similar benzidine-derived Schiff bases. The potential areas of research for this compound are diverse, leveraging its unique structural and electronic features.
The primary research contexts include:
Chemosensors : Due to the presence of imine nitrogens and the extended aromatic system, this compound could be investigated as a chemosensor. researchgate.net The binding of metal ions or other analytes to the Schiff base ligand could induce a measurable change in its fluorescence or color, forming the basis for a detection method.
Materials Science : Schiff bases are precursors and building blocks for advanced materials. The rigid and conjugated structure of this compound makes it a candidate for the synthesis of polyazomethines or other conjugated polymers. acs.org These materials are studied for their thermal stability and potential semiconductor properties.
Coordination Chemistry : As a multidentate ligand, it can form complexes with various transition metals. Research in this area would focus on the synthesis, structural characterization (e.g., via X-ray crystallography), and investigation of the magnetic and electronic properties of these metal complexes. nih.gov
The study of this compound is thus positioned within the broader scientific effort to design and synthesize functional molecules from well-understood chemical building blocks for a range of advanced applications.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-chloro-4-[3-chloro-4-[(4-methoxyphenyl)methylideneamino]phenyl]phenyl]-1-(4-methoxyphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2N2O2/c1-33-23-9-3-19(4-10-23)17-31-27-13-7-21(15-25(27)29)22-8-14-28(26(30)16-22)32-18-20-5-11-24(34-2)12-6-20/h3-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTLKDNURNVSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=C(C=C4)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348338 | |
| Record name | 3,3'-Dichloro-N,N'-bis(4-methoxybenzylidene)benzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3540-78-1 | |
| Record name | 3,3'-Dichloro-N,N'-bis(4-methoxybenzylidene)benzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-N4,N4'-bis[(4-methoxyphenyl)methylene]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformation of P Dianisal 3,3 Dichlorobenzidine
Precursor Synthesis: Advanced Approaches to 3,3'-Dichlorobenzidine (B165656)
The manufacturing of 3,3'-dichlorobenzidine, a foundational precursor, has evolved to incorporate more efficient and controlled processes. quickcompany.in This solid crystalline powder, composed of two conjoined benzene (B151609) rings with chlorine and amino groups, is essential for the subsequent synthesis of p-Dianisal-3,3'-dichlorobenzidine. cdc.gov
Mechanistic Studies of Reduction and Benzidine (B372746) Rearrangement from Nitrochlorobenzene Precursors
The traditional synthesis of 3,3'-dichlorobenzidine commences with o-nitrochlorobenzene. cdc.govwikipedia.org The process involves a two-step reaction sequence. Initially, o-nitrochlorobenzene undergoes reduction, typically using zinc dust in an alkaline medium, to yield 2,2'-dichlorodiphenylhydrazine. wikipedia.orgcdc.gov This intermediate is then subjected to a benzidine rearrangement, facilitated by a mineral acid such as hydrochloric or sulfuric acid, to produce 3,3'-dichlorobenzidine. cdc.govwikipedia.orggoogle.com
The benzidine rearrangement itself is a subject of mechanistic interest. It is considered a rare google.comgoogle.com sigmatropic migration, a ten-electron process. ic.ac.uk Computational studies suggest a transition state with π-complex character, where the forming carbon-carbon bond and the nitrogen-nitrogen bond cleavage occur in a concerted fashion. ic.ac.uk The reaction is typically catalyzed by acid, with the diprotonated species of the hydrazo intermediate believed to be the active participant. ic.ac.uk The stability of the reaction intermediates and the reaction conditions can influence the formation of various isomers and byproducts.
Process Intensification and Continuous-Flow Synthesis of 3,3'-Dichlorobenzidine Dihydrochloride
In a move towards more efficient and safer industrial production, process intensification strategies, including continuous-flow synthesis, have been developed for 3,3'-dichlorobenzidine dihydrochloride. google.com Continuous processes offer several advantages over batch production, such as improved heat and mass transfer, better control over reaction parameters, and enhanced safety.
Synthesis of this compound via Condensation Reactions
The synthesis of the target molecule, this compound, is achieved through the condensation reaction of 3,3'-dichlorobenzidine with p-anisaldehyde. This reaction forms a Schiff base, a compound containing a carbon-nitrogen double bond.
Optimization of Reaction Parameters and Yields
Stereochemical Considerations in Schiff Base Formation
The formation of the imine (C=N) bond in a Schiff base introduces stereochemical possibilities. The C=N double bond can exist as either E or Z isomers. In most cases, the E isomer is the thermodynamically more stable and, therefore, the major product due to reduced steric hindrance between the substituents on the nitrogen and carbon atoms of the imine bond. The specific stereochemistry of this compound would be predominantly the E,E-isomer, where both imine bonds adopt the more stable E configuration.
Elucidation of Reaction Mechanisms and Degradation Pathways of P Dianisal 3,3 Dichlorobenzidine
Photochemical Transformation Mechanisms in Aqueous Media
In aqueous environments, 3,3'-dichlorobenzidine (B165656), the hydrolysis product of p-Dianisal-3,3'-dichlorobenzidine, undergoes rapid photodegradation when exposed to sunlight. canada.ca This process is a significant pathway for its transformation in aquatic systems. epa.gov
Laboratory studies have demonstrated that the photochemical transformation of 3,3'-dichlorobenzidine (DCB) in water involves a sequential photodechlorination process. researchgate.netcdc.gov When irradiated with light, DCB loses its chlorine atoms one by one.
The primary transient intermediate identified in this process is 3-chlorobenzidine (MCB). epa.govresearchgate.net This intermediate is itself unstable and undergoes further photodechlorination to yield benzidine (B372746) as a more stable end product. researchgate.netcdc.gov The identification of these intermediates has been confirmed through analytical techniques such as high-performance liquid chromatography (HPLC) and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry. researchgate.netnih.gov
Kinetic studies have revealed that the photodegradation of 3,3'-dichlorobenzidine (DCB) in aqueous solutions is a rapid process. canada.ca The half-life of DCB in water exposed to natural sunlight has been reported to be as short as 90 seconds to less than 10 minutes. canada.cacdc.govcdc.gov Photochemical half-lives calculated from laboratory experiments with monochromatic radiation ranged from 279 to 3,013 seconds. cdc.gov
The rate of photodegradation is influenced by several factors. Studies on the ozonation of DCB, another oxidative degradation process, showed that the degradation rate increases with a higher dosage of the oxidizing agent (ozone) and higher reaction temperatures. researchgate.net Conversely, an increase in the initial concentration of DCB leads to a decrease in the degradation rate. researchgate.net The pH of the solution also plays a crucial role, with one study on ozonation finding a maximum apparent degradation rate at a pH of 4. researchgate.net
A simple reaction model combining time-course measurements of chlorobenzidine congener concentrations and irradiance history has been developed to estimate reaction kinetics, with model predictions aligning with experimental results across various wavelengths. researchgate.netnih.gov
Table 1: Photodegradation Kinetics of 3,3'-dichlorobenzidine (DCB)
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Half-life (Natural Sunlight) | < 10 minutes | Aqueous medium | canada.ca |
| Half-life (Natural Sunlight) | ~90 seconds | Water | cdc.gov |
| Photochemical Half-life | 279 - 3,013 seconds | Monochromatic radiation | cdc.gov |
| Maximum Apparent Rate (Ozonation) | 0.235 min⁻¹ | pH 4 | researchgate.net |
Beyond the primary photodechlorination pathway, evidence suggests the existence of other, yet unidentified, reaction pathways and products. researchgate.netnih.gov During the photolysis of DCB, the formation of brightly colored, water-insoluble materials has been observed, indicating more complex chemical transformations are occurring alongside dechlorination. canada.caresearchgate.net The appearance of a transient green color during photolysis experiments further points to the formation of short-lived, reactive intermediates that are not part of the simple dechlorination sequence. epa.gov
While 3-chlorobenzidine and benzidine are the well-documented products of sequential dehalogenation, the complete picture of all possible photoproducts and their formation pathways remains an area of ongoing investigation. cdc.govcdc.gov
Oxidative and Reductive Transformation Pathways
The transformation of this compound's hydrolysis product, 3,3'-dichlorobenzidine (DCB), is not limited to photochemical reactions. Oxidative and reductive processes, particularly those mediated by enzymes, play a significant role in its metabolic fate.
The genotoxic effects of 3,3'-dichlorobenzidine are believed to be linked to its metabolic activation through oxidation. canada.ca This process involves the formation of highly reactive N-oxygenated intermediates, a reaction catalyzed by microsomal cytochrome P450 and flavin monooxygenase enzyme complexes. canada.ca While the exact identity of all N-oxygenated intermediates of DCB has not been definitively established, they are considered responsible for the compound's mutagenic and genotoxic properties. canada.ca
In rodents, the N-oxidation of the monoacetyl derivative of DCB is a crucial step in its metabolic activation. nih.gov Studies have shown that cytochrome P450 is involved in the activation of DCB. cdc.gov Specifically, research has implicated cytochrome P450-dependent enzymes in the activation of DCB to derivatives that bind to lipids. nih.gov Furthermore, the enzyme CYP4B1 has been shown to be involved in the mutagenic activation of bladder carcinogens like DCB and is present in the bladder mucosa. osha.gov
The primary metabolites formed through these oxidative pathways include N-acetyl-3,3'-dichlorobenzidine (acDCB) and azodichlorobenzidine (AzoDCB). cdc.gov
A significant consequence of the metabolic activation of 3,3'-dichlorobenzidine is the formation of chemical adducts with biological macromolecules. These adducts are formed when the reactive intermediates, such as the N-oxygenated metabolites, covalently bind to molecules like DNA and proteins.
The formation of DNA adducts is a critical event in the initiation of carcinogenesis. Following a single oral dose of DCB in rats and mice, extensive covalent DNA binding has been observed in various tissues, including the liver, bladder epithelium, and small intestinal epithelium. cdc.govcdc.gov The primary DNA adduct has been identified as N-(deoxyguanosin-8-yl)-N'-acetyl-benzidine in the case of the structurally similar compound, benzidine, suggesting a similar mechanism for DCB. cdc.gov
In addition to DNA, DCB metabolites also form adducts with hemoglobin. cdc.gov These hemoglobin adducts are stable and can persist for the lifespan of the erythrocyte. cdc.govcdc.gov The detection of these adducts can serve as a biomarker of exposure to DCB. cdc.gov Research has also demonstrated the covalent interaction of DCB with hepatic lipids, with over 70% of these lipid adducts found in the microsomes. nih.govosha.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| 3,3'-dichlorobenzidine | |
| 3-chlorobenzidine | |
| Benzidine | |
| o-nitrochlorobenzene | |
| 2,2'-dichlorodiphenylhydrazine | |
| N-acetyl-3,3'-dichlorobenzidine | |
| N,N'-diacetyl-3,3'-dichlorobenzidine | |
| Azodichlorobenzidine |
Hydrolytic Stability and Environmental Persistence Mechanisms
The environmental persistence of this compound is intrinsically linked to the stability of its chemical structure, particularly the susceptibility of its imine bonds to hydrolysis. This reaction would represent a primary degradation pathway, breaking the molecule down into its constituent components: 3,3'-dichlorobenzidine and p-anisaldehyde.
Hydrolytic Stability:
The formation of a Schiff base is a reversible reaction, and the compound can be hydrolyzed back to its parent amine and aldehyde, particularly in aqueous environments. mdpi.com The rate of this hydrolysis is often influenced by pH, with acidic conditions typically accelerating the process. mdpi.com Therefore, it is anticipated that this compound would undergo hydrolysis, especially in acidic environmental compartments, to yield 3,3'-dichlorobenzidine and p-anisaldehyde.
In contrast, the parent compound, 3,3'-dichlorobenzidine, is notably resistant to hydrolysis. cdc.gov Studies have shown no significant hydrolysis of DCB even at elevated temperatures, with an estimated half-life of 100 days based on surrogate substances. cdc.gov This suggests that once this compound breaks down, the resulting 3,3'-dichlorobenzidine will not readily degrade further through hydrolysis.
Environmental Persistence and Degradation Pathways:
The persistence of this compound in the environment is governed by several factors, including its solubility, potential for degradation, and partitioning behavior. As a large organic molecule, it is expected to have low water solubility, similar to related diarylide pigments. wikipedia.orgoecd.org This low solubility would lead to its adsorption onto soil and sediment, where it may persist. publications.gc.ca
The primary degradation pathways for this compound are expected to be initiated by the hydrolysis of the Schiff base linkage. Following this initial breakdown, the environmental fate of the resulting 3,3'-dichlorobenzidine becomes critical.
Photodegradation: 3,3'-dichlorobenzidine is highly susceptible to photolysis. In the presence of sunlight, it degrades rapidly in both water and air. cdc.govepa.govcanada.ca The half-life of DCB in water under natural sunlight has been reported to be as short as 90 seconds. cdc.gov This rapid photodegradation is a major pathway for its removal from sunlit environmental compartments. The degradation products can include monochlorobenzidine and benzidine. epa.govcanada.ca
Biodegradation: The biodegradation of 3,3'-dichlorobenzidine is a much slower process. epa.gov It is considered to be fairly resistant to breakdown by naturally occurring microbial communities in aquatic environments. canada.ca Estimated half-lives for biodegradation in surface water range from 4 to 26 weeks, and in anaerobic groundwater, from 16 to 101 weeks. cdc.govcanada.ca
Partitioning: Due to its low water solubility and tendency to bind to organic matter, 3,3'-dichlorobenzidine is primarily found in soils and sediments in the environment. cdc.gov
The following tables summarize the environmental fate and estimated degradation half-lives of 3,3'-dichlorobenzidine, a key degradation product of this compound.
Environmental Fate of 3,3'-Dichlorobenzidine
| Environmental Compartment | Primary Fate Process | Observation |
| Water | Photolysis | Extremely rapid degradation in the presence of sunlight. cdc.govepa.gov |
| Biodegradation | Slow degradation by microbial communities. epa.govcanada.ca | |
| Hydrolysis | Insignificant degradation pathway. cdc.gov | |
| Adsorption | Strong adsorption to sediment and particulate matter. epa.gov | |
| Soil | Biodegradation | Very slow mineralization under both aerobic and anaerobic conditions. canada.ca |
| Photolysis | Susceptible to direct photolysis on soil surfaces exposed to sunlight. cdc.gov | |
| Adsorption | Strongly binds to soil, resulting in high immobility. canada.ca | |
| Air | Photolysis/Photooxidation | Estimated half-life of approximately 10 hours due to reaction with hydroxyl radicals. cdc.gov |
Estimated Half-life of 3,3'-Dichlorobenzidine in Various Media
| Medium | Degradation Process | Estimated Half-life | Reference |
| Water (Sunlit) | Photolysis | < 10 minutes | canada.ca |
| Surface Water | Biodegradation | 4 - 26 weeks | canada.ca |
| Anaerobic Groundwater | Biodegradation | 16 - 101 weeks | canada.ca |
| Air | Photolysis/Photooxidation | 0.9 - 9 hours | canada.ca |
| Soil | Aerobic Degradation | 4 - 26 weeks | canada.ca |
Advanced Spectroscopic and Structural Characterization Methodologies for P Dianisal 3,3 Dichlorobenzidine
Chromatographic and Mass Spectrometric Approaches for Analytical Research
Chromatographic and mass spectrometric methods are fundamental tools for the separation and identification of p-Dianisal-3,3'-dichlorobenzidine. These techniques offer high sensitivity and selectivity, making them indispensable for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the synthesis of this compound and evaluating the purity of the final product. The synthesis typically involves the condensation reaction between 3,3'-dichlorobenzidine (B165656) and two equivalents of p-anisaldehyde.
Reaction Monitoring: During the synthesis, HPLC can be used to track the consumption of the reactants and the formation of the product in near real-time. A typical approach would involve a reversed-phase HPLC method. Aliquots can be taken from the reaction mixture at various time points and injected into the HPLC system.
Reactants: 3,3'-dichlorobenzidine and p-anisaldehyde would show distinct peaks with characteristic retention times.
Product: The this compound peak would appear and its area would increase as the reaction proceeds.
Intermediates: Any potential mono-substituted intermediate could also be identified and monitored.
The reaction is considered complete when the peaks corresponding to the starting materials have diminished to baseline levels and the product peak area has maximized.
Purity Assessment: Post-synthesis, HPLC is the standard method for determining the purity of the isolated this compound. A high-resolution column can separate the main compound from unreacted starting materials, by-products, or degradation products. acs.org The purity is typically calculated from the chromatogram by integrating the peak areas. The percentage purity is the ratio of the main product's peak area to the total area of all peaks detected. For accurate quantification, a calibration curve using a purified standard of the compound would be necessary. Methods developed for the parent amine, 3,3'-dichlorobenzidine, often utilize reversed-phase columns with mobile phases consisting of acetonitrile (B52724) and water, sometimes with a buffer, and UV detection for analysis. nih.govresearchgate.netsigmaaldrich.com A similar system would be applicable for its Schiff base derivative.
Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Amine Derivatives
| Parameter | Value/Description |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detector | UV-Vis Detector (set at a wavelength of maximum absorbance) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry is a powerful technique for the definitive identification of this compound due to its ultra-high mass resolution and accuracy. osti.gov This allows for the unambiguous determination of the compound's elemental composition.
Molecular Identification: For this compound (C₂₈H₂₂Cl₂N₂O₂), the theoretical exact mass can be calculated. FT-ICR MS can measure the mass-to-charge ratio (m/z) of the molecular ion with sufficient accuracy (typically to within a few parts per million) to distinguish its elemental formula from other potential compounds with the same nominal mass. Analysis of the isotopic pattern, particularly the signature of the two chlorine atoms (³⁵Cl and ³⁷Cl), provides further confirmation of the molecular formula.
Fragmentation Analysis: FT-ICR MS can also be used to study the fragmentation pathways of the molecule, which provides structural information. While direct fragmentation data for this compound is not widely published, studies on its precursor, 3,3'-dichlorobenzidine (DCB), show a characteristic pattern of sequential dehalogenation (loss of chlorine atoms). nih.gov For the Schiff base, fragmentation would be expected to occur at the weakest bonds.
Expected fragmentation pathways would include:
Cleavage of the imine (C=N) bonds: This would be a primary fragmentation route, leading to ions corresponding to the p-anisaldehyde and 3,3'-dichlorobenzidine moieties.
Loss of methoxy (B1213986) groups (-OCH₃): Fragmentation of the anisaldehyde portions of the molecule.
Sequential dehalogenation: Loss of the two chlorine atoms from the benzidine (B372746) core, similar to the fragmentation of DCB itself. nih.gov
The high resolution of FT-ICR allows for the precise mass measurement of these fragment ions, enabling their elemental compositions to be determined and the fragmentation pathway to be confidently mapped out.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the this compound molecule. The spectra show characteristic absorption (IR) or scattering (Raman) bands corresponding to the vibrational modes of specific bonds.
The key functional groups in this compound are the imine (Schiff base) C=N bond, the aromatic C-Cl bond, the aromatic rings, and the ether C-O-C linkage of the methoxy groups.
Imine (C=N) Stretch: This is a key diagnostic peak for Schiff base formation and typically appears in the region of 1650-1600 cm⁻¹.
Aromatic C-H Stretch: Appears above 3000 cm⁻¹.
Aliphatic C-H Stretch: From the methoxy (-OCH₃) groups, appearing just below 3000 cm⁻¹.
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.
Ether C-O-C Stretch: Asymmetric and symmetric stretching vibrations from the anisyl groups, typically found in the 1250-1050 cm⁻¹ range.
Aryl-Cl Stretch: A strong band expected in the 1100-800 cm⁻¹ region.
While a specific spectrum for this compound is not available, data from related Schiff bases and the precursor 3,3'-dichlorobenzidine support these assignments. ijrpc.comresearchgate.netnist.gov
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Ar-H | 3100-3000 |
| C-H Stretch (Aliphatic) | -OCH₃ | 2980-2850 |
| Imine Stretch | C=N | 1640-1610 |
| Aromatic Ring Stretch | C=C | 1600-1450 |
| Asymmetric C-O-C Stretch | Ar-O-CH₃ | ~1250 |
| Symmetric C-O-C Stretch | Ar-O-CH₃ | ~1030 |
| Aryl-Halogen Stretch | Ar-Cl | 1100-800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum would confirm the successful formation of the imine bond through the appearance of a characteristic signal for the azomethine proton (-CH=N-). The spectrum can be divided into distinct regions:
Azomethine Proton (-CH=N-): A singlet expected in the downfield region, typically around 8.0-8.5 ppm. Its integration should correspond to two protons.
Aromatic Protons (Ar-H): A complex series of multiplets between ~6.8 and 7.9 ppm. The protons on the p-anisaldehyde rings will show a characteristic AA'BB' splitting pattern (two doublets), while the protons on the dichlorobenzidine (B72168) core will exhibit more complex splitting.
Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-3.9 ppm, integrating to six protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include:
Azomethine Carbon (-CH=N-): A signal in the 158-165 ppm range.
Aromatic Carbons: Numerous signals in the 114-155 ppm range. The carbon attached to the oxygen of the methoxy group would be significantly downfield.
Methoxy Carbon (-OCH₃): A signal around 55-56 ppm.
Analysis of ¹H-¹³C correlation spectra (like HSQC and HMBC) would be used to definitively assign each proton and carbon signal to its specific position in the molecular structure. While experimental data for the title compound is scarce, extensive literature on similar Schiff bases corroborates these predicted chemical shift ranges. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Azomethine (-CH=N-) | 8.0 - 8.5 (s, 2H) | 158 - 165 |
| Aromatic (Ar-H) | 6.8 - 7.9 (m, 14H) | 114 - 155 |
| Methoxy (-OCH₃) | 3.8 - 3.9 (s, 6H) | 55 - 56 |
X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated.
A successful X-ray diffraction study would reveal several key structural features:
Molecular Conformation: It would confirm the E-configuration about the two C=N double bonds, which is sterically favored.
Biphenyl (B1667301) Twist Angle: The dihedral angle between the two phenyl rings of the 3,3'-dichlorobenzidine core would be determined. Due to steric hindrance from the chlorine atoms at the ortho positions to the biphenyl linkage, this angle is expected to be significantly greater than 0°, meaning the two rings are not coplanar.
Planarity: The planarity of the individual aromatic rings and the imine linkages would be assessed.
Intermolecular Interactions: The analysis of the crystal packing would identify any non-covalent interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the supramolecular architecture of the compound in the solid state.
While a crystal structure for this compound is not publicly available, studies on structurally similar chlorinated Schiff bases have been performed, providing insight into the likely solid-state conformations and packing motifs. nih.gov
Theoretical and Computational Chemistry of P Dianisal 3,3 Dichlorobenzidine
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For a molecule like p-Dianisal-3,3'-dichlorobenzidine, these calculations can elucidate its three-dimensional geometry, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of medium to large-sized organic molecules due to its balance of accuracy and computational cost. nih.govzsmu.edu.ua For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its optimized ground state geometry. tjnpr.org
The key structural parameters that would be of interest include:
The dihedral angle between the two phenyl rings of the biphenyl (B1667301) moiety, which is influenced by the steric hindrance of the chlorine atoms.
The geometry around the imine (-C=N-) bonds, which are expected to be nearly planar.
The energetic properties, such as the total energy, enthalpy of formation, and frontier molecular orbital energies (HOMO and LUMO), would also be calculated. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Illustrative Data Table: Calculated Ground State Properties of this compound (Hypothetical)
| Property | Calculated Value (Hypothetical) | Method (Assumed) |
| Total Energy (Hartree) | -2850.12345 | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | -5.89 | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | -1.98 | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (eV) | 3.91 | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 3.45 | B3LYP/6-311++G(d,p) |
| Biphenyl Dihedral Angle (°) | 55.8 | B3LYP/6-311++G(d,p) |
Computational models are instrumental in predicting and interpreting spectroscopic data.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. researchgate.net By calculating the vertical excitation energies and oscillator strengths, one can predict the λmax values corresponding to the electronic transitions (e.g., π → π* and n → π*). For this compound, the extended conjugation would likely result in strong absorptions in the UV and possibly the visible region.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. tjnpr.org These theoretical chemical shifts, when compared to experimental data (if available), can confirm the molecular structure.
IR/Raman Spectra: The vibrational frequencies and intensities for IR and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. These calculations help in assigning the observed vibrational bands to specific functional groups, such as the C=N stretching of the imine, the C-Cl stretching, and the various aromatic C-H and C=C vibrations. nih.gov
Illustrative Data Table: Predicted Spectroscopic Data for this compound (Hypothetical)
| Spectrum | Predicted Peak/Shift (Hypothetical) | Assignment | Computational Method (Assumed) |
| UV-Vis | λmax ≈ 385 nm | π → π* transition | TD-DFT/B3LYP/6-311++G(d,p) |
| ¹H NMR | δ ≈ 8.5 ppm | Imine proton (-CH=N-) | GIAO/B3LYP/6-311++G(d,p) |
| ¹³C NMR | δ ≈ 160 ppm | Imine carbon (-CH=N-) | GIAO/B3LYP/6-311++G(d,p) |
| IR | ν ≈ 1630 cm⁻¹ | C=N stretching vibration | B3LYP/6-311++G(d,p) |
| IR | ν ≈ 750 cm⁻¹ | C-Cl stretching vibration | B3LYP/6-311++G(d,p) |
Computational Mechanistic Studies of Reactions Involving this compound
Computational chemistry can be a powerful tool to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.
For reactions involving this compound, such as its synthesis via the condensation of 3,3'-dichlorobenzidine (B165656) and p-anisaldehyde, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface. The activation energy barrier can then be calculated as the energy difference between the reactants and the transition state. Intrinsic Reaction Coordinate (IRC) calculations are typically performed to confirm that the located TS connects the reactants and products. mdpi.com
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. zsmu.edu.ua Computational models can account for solvation effects using either explicit or implicit methods. In the explicit solvent model, individual solvent molecules are included in the calculation, which is computationally expensive. The more common approach is the implicit solvent model, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. zsmu.edu.ua Including solvation effects is crucial for obtaining realistic activation energies and reaction profiles.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of larger systems over time.
For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational dynamics. By simulating the molecule's motion over nanoseconds or even microseconds, one can identify the most populated conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules or a biological target.
Furthermore, MD simulations can be used to study the aggregation behavior and intermolecular interactions of this compound in different environments. By analyzing the radial distribution functions and other structural parameters, one can gain insights into how these molecules pack in the solid state or associate in solution.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that aim to correlate the chemical structure of a series of compounds with their reactivity. These models are built on the principle that the structural and physicochemical properties of a molecule, which can be calculated or empirically determined, govern its chemical behavior. For complex organic molecules like this compound, QSRR can provide valuable insights into reaction mechanisms, stability, and potential for metabolic activation.
The development of a QSRR model involves a statistical approach to link molecular descriptors with a specific measure of reactivity. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Reactivity, in this context, could refer to various phenomena, including the rate of a chemical reaction, equilibrium constants, or the propensity for a molecule to undergo metabolic activation to a toxic or carcinogenic intermediate.
For aromatic amines, a class of compounds to which 3,3'-dichlorobenzidine belongs, QSAR (Quantitative Structure-Activity Relationship) studies, a closely related concept, have been extensively used to predict their toxicological endpoints, such as mutagenicity and carcinogenicity. nih.govmdpi.com These studies have revealed that the biological activity of aromatic amines is often linked to their metabolic activation, a process that is highly dependent on their molecular structure. acs.org
The general approach in these studies is to identify molecular descriptors that can effectively distinguish between compounds with high and low reactivity or toxicity. nih.govresearchgate.net The gradation in potency of carcinogenic amines, for instance, has been shown to depend on hydrophobicity, electronic properties (related to reactivity and metabolism), and steric factors. nih.gov In contrast, the primary distinction between carcinogenic and non-carcinogenic aromatic amines is mainly influenced by electronic and steric properties. nih.gov
The reactivity of benzidine (B372746) and its derivatives is of particular interest due to their known carcinogenicity, which is linked to their metabolic conversion to reactive electrophilic species that can form adducts with DNA. acs.org The substituents on the aromatic rings can significantly influence this metabolic activation. For instance, studies on the mutagenicity of benzidine analogs have shown that the nature and position of substituents affect their biological activity. nih.gov
In the case of this compound, the key structural features that would be considered in a QSRR analysis are:
The 3,3'-dichlorobenzidine core: The chlorine atoms are electron-withdrawing and can influence the electronic properties of the biphenyl system.
The dianisal groups: The methoxy (B1213986) (-OCH₃) groups on the benzylidene rings are electron-donating, while the imine (-CH=N-) linkages introduce specific electronic and steric characteristics.
A hypothetical QSRR study on a series of substituted benzidine derivatives might investigate the relationship between their rate of N-oxidation (a key activation step) and various molecular descriptors. An illustrative data table for such a study is presented below.
| Compound | logP | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | Relative Reactivity |
| Benzidine | 1.34 | -4.85 | -0.21 | 1.52 | 1.00 |
| 3,3'-Dichlorobenzidine | 3.50 | -5.10 | -0.55 | 2.10 | 1.50 |
| 3,3'-Dimethoxybenzidine | 1.60 | -4.60 | -0.15 | 1.85 | 0.85 |
| This compound | 5.20 | -5.25 | -0.70 | 3.50 | (Predicted High) |
This table is illustrative and does not represent actual experimental data for this specific QSRR model.
In this hypothetical model:
logP (the logarithm of the octanol-water partition coefficient): This is a measure of the compound's lipophilicity. Higher logP values, as would be expected for this compound due to its larger size and aromatic content, often correlate with increased membrane permeability and partitioning into lipophilic environments where metabolic enzymes like cytochromes P450 are located. researchgate.net
EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the electron-donating ability of a molecule. A higher EHOMO value suggests that the molecule is more easily oxidized, which is often the initial step in the metabolic activation of aromatic amines. nih.gov
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the electron-accepting ability of a molecule. The energy gap between HOMO and LUMO can be an indicator of chemical reactivity.
Supramolecular Chemistry and Self Assembly of P Dianisal 3,3 Dichlorobenzidine
Non-Covalent Interactions and Molecular Recognition in Supramolecular Systems
Supramolecular chemistry is predicated on the weak and reversible non-covalent interactions between molecules. These interactions, which include hydrogen bonds, π-π stacking, van der Waals forces, and dipole-dipole interactions, govern the process of molecular recognition, where molecules selectively bind to one another.
In the case of p-Dianisal-3,3'-dichlorobenzidine, several key structural features could contribute to its participation in non-covalent interactions:
Aromatic Rings: The molecule possesses four phenyl rings, which are capable of engaging in π-π stacking interactions. This type of interaction is crucial for the self-assembly of many organic molecules into ordered structures.
Imine Linkages (-C=N-): The nitrogen atoms of the imine groups can act as hydrogen bond acceptors. The polar nature of the C=N bond also contributes to dipole-dipole interactions.
Methoxy (B1213986) Groups (-OCH₃): The terminal methoxy groups can act as hydrogen bond acceptors and their presence can influence the solubility and packing of the molecules.
Molecular recognition involving this compound would depend on the complementary shapes and electronic properties of a potential guest molecule. The twisted conformation of the 3,3'-dichlorobenzidine (B165656) core could create specific binding pockets, allowing for selective recognition of certain guest molecules.
Design and Synthesis of Self-Assembled Structures Employing this compound
The synthesis of this compound is typically achieved through the condensation reaction of 3,3'-dichlorobenzidine with two equivalents of p-anisaldehyde. cabidigitallibrary.orgphilarchive.orgppj.org.ly This reaction forms the characteristic imine linkages.
The design of self-assembled structures from this molecule would leverage its inherent structural properties. The rigid biphenyl (B1667301) core combined with the more flexible imine linkages could lead to the formation of various supramolecular architectures, such as:
Liquid Crystals: The elongated, somewhat rigid structure of this compound is a common feature of molecules that exhibit liquid crystalline phases. frontiersin.orgmdpi.comnih.gov Thermotropic liquid crystals, where phase transitions are induced by temperature changes, are a possibility. frontiersin.orgmdpi.comnih.gov The specific type of liquid crystalline phase (e.g., nematic, smectic) would depend on the balance of intermolecular forces and the molecular shape.
Organogels: In suitable solvents, the molecules might self-assemble into fibrous networks that immobilize the solvent, forming a gel.
Molecular Crystals: Through careful control of crystallization conditions, it might be possible to grow single crystals where the molecules are arranged in a highly ordered, three-dimensional lattice, driven by a combination of the non-covalent interactions mentioned above.
Currently, there is a lack of published research detailing the successful design and synthesis of specific self-assembled structures from this compound.
Investigation of Host-Guest Chemistry with this compound as a Component
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. The host molecule contains a binding cavity, and the binding is mediated by non-covalent interactions.
Theoretically, this compound could function as a host for small, electron-deficient guest molecules that can interact with the electron-rich aromatic rings. The cavity formed by the twisted biphenyl core could also encapsulate appropriately sized guest molecules. Conversely, it could act as a guest within a larger host molecule, such as a cyclophane or a calixarene.
There are no specific studies in the available scientific literature that investigate the host-guest chemistry of this compound. The following table illustrates a hypothetical scenario of its potential host-guest interactions, which remains to be experimentally verified.
| Potential Guest Molecule | Possible Driving Interactions | Theoretical Host-Guest Complex |
| Electron-deficient aromatics (e.g., nitrobenzene) | π-π stacking | Inclusion of the guest between the aromatic rings of the host. |
| Small organic molecules (e.g., chloroform) | Van der Waals forces, weak hydrogen bonding | Encapsulation of the guest within a cavity formed by multiple host molecules. |
| Metal ions | Coordination with imine nitrogen and methoxy oxygen atoms | Formation of a coordination complex. |
Development of Molecular Machines and Responsive Systems Based on Imine Linkages
Molecular machines are molecular-level devices that can perform mechanical-like movements in response to an external stimulus. The reversible nature of the imine bond (-C=N-) makes it an attractive component for the construction of dynamic molecular systems. The formation and cleavage of the imine bond can be controlled by changes in pH, temperature, or the presence of specific chemical reagents.
This reversibility could theoretically be harnessed to create molecular switches or machines based on this compound. For example, the molecule could be designed to change its conformation or to assemble and disassemble in response to an external trigger that affects the imine bonds.
While the concept is plausible, there is currently no published research on the development of molecular machines or responsive systems specifically utilizing this compound. The field of molecular machines is an active area of research, and the principles could potentially be applied to this and related Schiff base compounds in the future.
Advanced Materials Research and Polymer Science Applications of P Dianisal 3,3 Dichlorobenzidine
Utilization as a Monomer or Cross-linking Agent in Polymer Synthesis
Aromatic poly(Schiff base)s represent a class of polymers with significant potential due to their conjugated backbone, which imparts useful electronic and optical properties. The synthesis of these polymers is typically achieved through the polycondensation of aromatic diamines with aromatic dicarbonyl compounds (aldehydes or ketones). researchgate.netnih.gov The monomer p-Dianisal-3,3'-dichlorobenzidine, which is formed from the reaction of 3,3'-dichlorobenzidine (B165656) and p-anisaldehyde, contains the requisite chemical structure to participate in such polymerization reactions or to act as a cross-linking agent to modify the properties of other polymer systems.
The formation of poly(azomethine)s from monomers like this compound or its precursors (3,3'-dichlorobenzidine and a dialdehyde) proceeds via a step-growth polycondensation mechanism. researchgate.net The fundamental reaction is the formation of a Schiff base, which involves the nucleophilic attack of a primary amine on a carbonyl carbon, followed by dehydration to form the stable imine bond. dergipark.org.tr
The general mechanism involves:
Nucleophilic Addition: The primary amine group of the diamine attacks the electrophilic carbonyl carbon of the aldehyde.
Intermediate Formation: An unstable intermediate, known as a carbinolamine, is formed.
Dehydration: The carbinolamine undergoes elimination of a water molecule to form the C=N double bond (azomethine group).
This reaction is typically catalyzed by acids and driven to completion by the removal of water from the reaction system, often through azeotropic distillation. scholaris.ca The kinetics of such polycondensation reactions are influenced by factors including temperature, catalyst concentration, monomer reactivity, and the efficiency of water removal. The presence of substituted groups on the aromatic rings of both the diamine and dialdehyde components can significantly affect the reaction rate by altering the electron density and steric hindrance at the reaction centers.
While specific studies on the homopolymer of this compound are not widely documented, the synthesis of related aromatic poly(azomethine)s provides a clear framework for its potential polymerization. The polycondensation of aromatic diamines, such as 3,3'-dichlorobenzidine, with various dialdehydes results in polymers with high thermal stability and desirable mechanical properties. researchgate.netnih.gov
These polymers are generally synthesized in high-boiling point polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO). The resulting polymers often exhibit good solubility in these solvents, allowing for processing into films and fibers. researchgate.net Copolymers can also be synthesized by introducing other diamine or dialdehyde monomers into the reaction mixture, enabling the fine-tuning of properties such as solubility, thermal stability, and optoelectronic characteristics. hacettepe.edu.tr The properties of these polymers are highly dependent on their molecular structure, particularly the nature of the aromatic units in the backbone.
Table 1: Properties of Representative Aromatic Poly(azomethine)s
| Polymer System | Decomposition Temp. (TGA, °C) | Inherent Viscosity (dL/g) | Film Forming Ability | Ref. |
|---|---|---|---|---|
| Poly(azomethine-sulfone) | 300 - 450 | 0.4 - 0.7 | Good | researchgate.net |
| Fluorinated Poly(azomethine ether)s | > 400 | N/A | Good | researchgate.net |
This table presents data for structurally related polymers to illustrate the typical properties achievable in this class of materials.
Integration into Functional Films and Coatings
Polymeric materials are essential for creating functional films and coatings that provide specific properties to a surface, such as protection, conductivity, or stimuli-responsiveness. mdpi.comklinger-lab.de Aromatic poly(azomethine)s, including those potentially derived from this compound, are excellent candidates for these applications due to their high thermal stability, chemical resistance, and rigid-rod-like structure. researchgate.net
The good solubility of many poly(azomethine)s in organic solvents allows them to be processed into thin films using techniques like spin coating, dip coating, or solution casting. mdpi.com These films can be uniform and mechanically robust. The inherent conjugation in the polymer backbone can impart semiconducting properties, making them suitable for anti-static coatings. Furthermore, the azomethine group can coordinate with metal ions, opening possibilities for creating corrosion-inhibiting coatings or sensor films that change color or conductivity upon exposure to specific metal ions. nih.govmdpi.com
Exploration in Organic Electronic Materials and Optoelectronic Devices
The field of organic electronics utilizes carbon-based materials in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. tue.nl The key requirement for these materials is a conjugated molecular structure that facilitates charge transport.
Poly(azomethine)s possess a fully conjugated backbone of alternating aromatic rings and C=N double bonds. This structure allows for the delocalization of π-electrons, which is a prerequisite for semiconducting behavior. Research on various poly(azomethine)s has demonstrated their potential as active materials in electronic devices. researchgate.net Their electrochemical properties, including HOMO and LUMO energy levels, can be tuned by changing the chemical structure of the monomers. For instance, incorporating electron-donating groups (like the methoxy (B1213986) groups in this compound) or electron-withdrawing groups can modify the polymer's band gap and charge carrier mobility. researchgate.net The thermal stability of these polymers is also a significant advantage for device longevity and performance under operational stress.
Nanomaterials Synthesis and Characterization with this compound Components
Nanotechnology offers pathways to create materials with novel properties by controlling their structure at the nanoscale. Schiff bases and their polymers are increasingly being integrated into nanomaterials for applications in catalysis, sensing, and biomedicine. researchgate.net
There are several approaches where a monomer like this compound could be utilized:
Functionalization of Nanoparticles: Schiff base ligands can be synthesized directly onto the surface of nanoparticles (e.g., silica, magnetic Fe₃O₄, or gold nanoparticles) to impart specific functionalities. researchgate.netnih.gov The azomethine groups can act as chelating sites for metal ions, allowing the nanoparticles to be used as catalysts or for heavy metal detection. nih.gov
Synthesis of Polymer Nanoparticles: Polymer nanoparticles can be prepared using methods like microemulsion polymerization. chemmethod.com Doping these nanoparticles with Schiff base compounds can modify their optical and electronic properties.
Hybrid Nanomaterials: Poly(azomethine)s can be combined with inorganic nanomaterials, such as semiconductor quantum dots or TiO₂, to create hybrid systems. mdpi.com These materials can exhibit unique photofunctions, where the polymer acts as a photosensitizer or a charge transport layer, with potential applications in photocatalysis and solar cells. mdpi.com
The characterization of such nanomaterials involves a suite of techniques including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for morphology, X-ray Diffraction (XRD) for crystal structure, and spectroscopic methods like FT-IR and NMR to confirm the chemical composition and functionalization. researchgate.netchemmethod.com
Q & A
Q. What analytical methods are recommended for detecting p-Dianisal-3,3'-dichlorobenzidine in environmental samples?
Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection or high-performance liquid chromatography (HPLC) coupled with UV/Vis or fluorescence detectors. For soil and sediment, employ Soxhlet extraction with acetone/hexane mixtures, followed by silica gel cleanup to isolate the compound from humic acid interferences . Note that detection limits for water samples are typically ≤0.1 µg/L, but matrix effects in sludge may require isotope dilution for quantification .
Q. How does soil composition influence the mobility and persistence of this compound?
Methodological Answer: Design column leaching experiments using soils with varying organic carbon content (0.5–5%). Measure adsorption coefficients (Koc) to assess binding affinity with humic acids. Studies on 3,3'-dichlorobenzidine show >90% immobilization in soils with >2% organic carbon due to covalent bonding with humic components, reducing bioavailability . Aerobic degradation half-lives range 4–26 weeks; monitor mineralization via ¹⁴C-labeled tracer studies .
Q. What standardized in vitro models are used to assess genotoxicity?
Methodological Answer: Utilize the Ames test (TA98 strain with S9 metabolic activation) for mutagenicity screening. For mammalian systems, conduct sister chromatid exchange (SCE) assays in Chinese hamster ovary (CHO) cells at concentrations of 1–10 µg/mL. Include positive controls (e.g., benzidine) and measure dose-dependent DNA adduct formation via ³²P-postlabeling .
Advanced Research Questions
Q. How can researchers resolve contradictions in carcinogenicity data between rodent models and higher mammals?
Methodological Answer: Address species-specific metabolic differences by comparing hepatic cytochrome P450 isoforms (e.g., rat CYP1A2 vs. dog CYP3A12). Conduct cross-species microsomal incubation studies with ³H-labeled compound to track N-oxygenated metabolites. Rodent studies show bladder/liver tumors at 300 ppm (dietary), while canine models exhibit neuronal degeneration at lower doses (10 mg/kg/day)—design chronic bioassays with staggered dosing and multimodal endpoint analysis (histopathology + urinary metabolite profiling) .
Q. What experimental protocols optimize the study of photodegradation pathways in aquatic systems?
Methodological Answer: Simulate sunlight using xenon arc lamps (290–800 nm) in pH-buffered aqueous solutions. Monitor degradation kinetics via LC-MS/MS, identifying intermediates like monochlorobenzidine and benzidine. For field validation, deploy passive samplers in industrial effluents and correlate half-lives (<10 minutes in water ) with UV intensity and dissolved organic carbon levels.
Q. What are the methodological challenges in quantifying low-concentration environmental exposures and their ecological impacts?
Methodological Answer: Overcome detection limits (sub-ppb) by coupling solid-phase extraction with preconcentration techniques. For ecological risk assessment, use the Microtox® bioassay (IC₅₀ = 0.06 mg/L ) as a sensitive prokaryotic model. For higher trophic levels, conduct 96-h LC₅₀ tests on Lepomis macrochirus (LC₅₀ = 0.5 mg/L ), and model bioaccumulation factors (BAF) using fugacity-based Level III simulations .
Data Interpretation & Regulatory Considerations
Q. How should researchers interpret conflicting biodegradation data across aerobic and anaerobic conditions?
Methodological Answer: Reconcile anaerobic soil half-lives (16–101 weeks ) with aerobic data by conducting redox-potential-controlled microcosm experiments. Use ¹³C-stable isotope probing to track microbial consortia shifts. Prioritize Comamonas and Pseudomonas strains for enrichment cultures to identify dechlorinating pathways .
Q. What evidence supports the classification of this compound as a "probable human carcinogen"?
Methodological Answer: Synthesize data from:
- Rodent tumorigenicity (hepatocellular carcinoma incidence >50% at 300 ppm ).
- In vitro DNA adduct formation (≥5 adducts/10⁸ nucleotides in bladder epithelium ).
- Structural analogy to IARC Group 1 carcinogen benzidine, noting shared N-oxidation metabolites . Use quantitative structure-activity relationship (QSAR) models to estimate potency relative to benzidine.
Experimental Design Recommendations
- Toxicokinetics: Administer ¹⁴C-labeled compound via oral gavage in Sprague-Dawley rats (n=6/group) to measure biliary excretion rates and tissue distribution .
- Ecotoxicology: Conduct mesocosm studies with benthic invertebrates (e.g., Chironomus riparius) to assess sediment-bound bioavailability .
- Analytical QA/QC: Include surrogate recovery standards (e.g., phenol-d5) for SVOC analyses; qualify data as "estimated" if recoveries <70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
